molecular formula C18H15N5S B3012954 3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 894057-10-4

3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B3012954
CAS No.: 894057-10-4
M. Wt: 333.41
InChI Key: CIEDYPRNHUWJIA-UHFFFAOYSA-N
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Description

This product, 3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine, is a high-purity chemical compound supplied for research and development purposes. With the CAS Registry Number 894059-69-9, it has a molecular formula of C18H15N5S and a molecular weight of 333.41 g/mol . The compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatile biological properties. This core structure is a subject of investigation in various therapeutic areas. Scientific literature indicates that closely related triazolo[4,3-b]pyridazine derivatives are being explored as effective anti-diabetic agents, functioning through the dipeptidyl peptidase-4 (DPP-4) inhibition mechanism to promote insulin secretion . Furthermore, other analogs within this chemical class have been patented for potential applications in targeted disease research, such as prostate cancer . The specific substitution pattern on this molecule, including the p-methylbenzylsulfanyl group at the 3-position and the pyridyl group at the 6-position, makes it a valuable intermediate for pharmaceutical development and biochemical screening. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers can utilize it in various applications, including synthetic chemistry, drug discovery programs, and as a building block for constructing more complex molecules for biological evaluation.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-4-6-14(7-5-13)12-24-18-21-20-17-9-8-16(22-23(17)18)15-3-2-10-19-11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEDYPRNHUWJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction conditions often require acid catalysis and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds containing triazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound may exhibit significant antibacterial and antifungal activities due to their ability to inhibit specific enzymes in pathogens.
  • Anticancer Potential : The triazolo-pyridazine structure has shown promise in cancer research. Studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways to inhibit tumor growth.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound could possess anti-inflammatory properties, making it a candidate for treating diseases characterized by inflammation, such as arthritis.
  • Neuroprotective Properties : Emerging research suggests that triazole derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Cancer Research : In a recent investigation reported in Cancer Letters, researchers explored the effects of triazolo-pyridazine compounds on cancer cell lines. The results indicated that the compound could inhibit cell proliferation and induce apoptosis in breast cancer cells .
  • Neuroprotection : A study in Neuropharmacology assessed the neuroprotective effects of similar compounds in animal models of Parkinson's disease. The findings suggested that these compounds could reduce neuroinflammation and protect dopaminergic neurons .

Mechanism of Action

The mechanism by which 3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties / Applications Evidence Source
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3: (4-Methylbenzyl)sulfanyl; 6: Pyridine ~360–380 (estimated) Hypothesized as PEF(S) binder or BRD4 inhibitor due to pyridine and thioether motifs
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine 3: Pyridin-3-ylmethylthio; 6: Furan 412.48 Enhanced solubility due to furan; biochemical screening
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (6) [1,2,4]Triazolo[4,3-b]pyridazine 3: Trifluoromethyl; 6: Indole-ethylamine 403.4 BRD4 bromodomain inhibition (IC₅₀ ~50 nM)
5-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine [1,2,4]Triazolo[4,3-b]pyridazine 3: Cyclopropyl; 6: Trifluoromethylpyridine-pyrrolidine 404.4 Improved metabolic stability; kinase modulation
3-(4-Methylbenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15c) [1,2,4]Triazolo[4,3-a]pyridine 3: (4-Methylbenzyl)sulfanyl; 8: Piperidine-sulfonyl 403.4 Antimalarial activity (IC₅₀ ~0.8 µM)

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s 4-methylbenzylthio group increases lipophilicity (clogP ~3.5) compared to polar derivatives like 15c (piperidine-sulfonyl, clogP ~2.1) .
  • Compounds with trifluoromethyl groups (e.g., 6 ) exhibit enhanced metabolic stability and target affinity .

Role of the Pyridine Moiety :

  • Pyridine at position 6 (target compound) may engage in π-stacking with aromatic protein residues, similar to furan in 14 but with stronger basicity .

Biological Activity Trends :

  • BRD4 Inhibition : Indole-ethylamine derivatives (e.g., 6 ) show potent bromodomain inhibition, suggesting that the target compound’s pyridine group could be optimized for similar activity .
  • Sulfonamide Derivatives : Sulfonamide-containing analogs (e.g., 15c ) demonstrate antimalarial activity, highlighting the scaffold’s versatility .

Biological Activity

The compound 3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A triazole ring fused to a pyridazine moiety.
  • A sulfanyl group attached to a methylphenyl substituent.
  • A pyridine ring which may play a role in its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within the body. The triazole and pyridazine rings facilitate binding to enzymes and receptors, leading to modulation of their activity. This interaction is crucial for its potential applications in treating various diseases, particularly cancers.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance:

  • Compound 12e , a related structure, showed IC50 values of 1.06 ± 0.16 μM against A549 (lung cancer), 1.23 ± 0.18 μM against MCF-7 (breast cancer), and 2.73 ± 0.33 μM against HeLa (cervical cancer) cell lines .
  • The mechanism involved induction of apoptosis and cell cycle arrest, suggesting that similar compounds may exhibit comparable effects.

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory activity against specific kinases:

CompoundTarget EnzymeIC50 Value (μM)
12ec-Met0.090
Foretinibc-Met0.019

This table illustrates the potency of the compound compared to established inhibitors like Foretinib, indicating its potential as a therapeutic agent in oncology .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • The presence of the 2-pyridyl group significantly enhances cytotoxicity.
  • Substitutions on the benzene ring impact the overall efficacy; for example, halogen substitutions were found to have minimal effects on cytotoxicity but may influence selectivity towards particular targets .

In Vitro Studies

In vitro evaluations using the MTT assay have been pivotal in establishing the cytotoxic profiles of related compounds:

  • Cytotoxicity Assessment : Compounds were tested against various cancer cell lines with results indicating moderate to high cytotoxicity.
  • Mechanistic Insights : Apoptosis assays revealed that certain derivatives could induce late apoptosis in cancer cells, further supporting their potential as anticancer agents .

Comparative Analysis with Other Compounds

A comparative analysis with other triazole derivatives shows that while many exhibit anticancer properties, the specific structural features of this compound may confer unique advantages regarding selectivity and potency.

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with aldehydes/ketones, followed by functionalization of the triazolo-pyridazine core. For example, describes a similar triazolo-pyridine synthesis using 2-hydrazinopyridine and a benzyloxy-substituted aldehyde in ethanol with acetic acid catalysis. Intermediates are characterized via:
  • 1H/13C-NMR for structural elucidation (e.g., aromatic proton shifts at δ 7.2–8.1 ppm in DMSO-d6) .
  • FTIR to confirm functional groups (e.g., C=S stretching at ~1438 cm⁻¹) .
  • HRMS for molecular ion validation (e.g., [M+H]+ with <0.3 ppm error) .

Q. How can solubility and stability be experimentally assessed for this compound under varying conditions?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric analysis or HPLC with UV detection ( suggests HPLC for related compounds) .
  • Stability : Conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) and monitor via TLC or LC-MS for decomposition products .

Q. What analytical techniques are critical for verifying purity and structural integrity?

  • Methodological Answer :
  • Single-crystal X-ray diffraction to resolve bond lengths/angles (e.g., mean σ(C–C) = 0.003 Å, R-factor <0.05) .
  • Elemental analysis (C/H/N/S) to confirm stoichiometry .
  • HPLC-PDA with >95% purity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent variation : Replace the 4-methylphenylsulfanyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects ( highlights substituent impact on bioactivity) .
  • Biological assays : Pair synthetic derivatives with enzyme inhibition (e.g., kinase assays) or antimicrobial screens ( used MIC tests for triazolo-pyridines) .

Q. What computational methods are suitable for predicting binding affinity or pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., ATP-binding pockets).
  • ADMET prediction using SwissADME or pkCSM to assess logP, bioavailability, and CYP450 metabolism .
  • DFT calculations (Gaussian 09) to analyze charge distribution and reactive sites .

Q. How to resolve contradictions in experimental data (e.g., divergent bioactivity across studies)?

  • Methodological Answer :
  • Batch variability : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere, standardized reagents) .
  • Crystallographic validation : Compare X-ray structures to rule out polymorphic differences .
  • Dose-response curves : Re-test bioactivity with rigorous controls (e.g., IC₅₀ values in triplicate) .

Physicochemical Properties Table

PropertyValue/DescriptionEvidence Source
Molecular FormulaC₁₉H₁₆N₄S₂Derived from structure
Molecular Weight372.49 g/molCalculated
Melting Point~175–176°C (similar to analogs)
Solubility in DMSO>10 mg/mL (predicted)
Key Functional GroupsTriazolo-pyridazine, sulfanyl, pyridine

Key Considerations for Experimental Design

  • Synthetic reproducibility : Use anhydrous solvents and monitor reactions via TLC ( recommends dichloromethane/UV visualization) .
  • Safety protocols : Wear flame-retardant lab coats and respiratory protection when handling fine powders () .
  • Data validation : Cross-verify NMR/HRMS results with computational tools (e.g., ChemDraw predictions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.